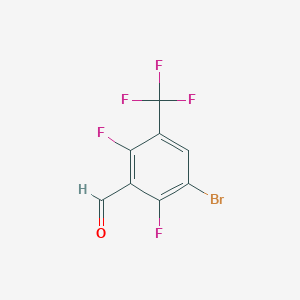

3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

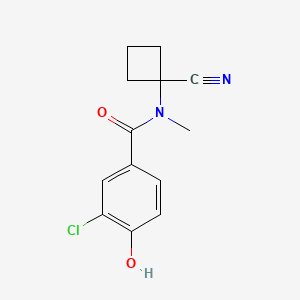

The compound of interest, 3-Bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde, is a halogenated aromatic aldehyde with multiple fluorine atoms and a bromine atom attached to the benzene ring. This structure suggests potential reactivity typical of aldehydes, as well as the influence of electron-withdrawing fluorine atoms, which could affect its chemical behavior.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can involve various strategies, including direct halogenation, as well as more complex routes involving catalysis. For instance, the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a palladium-catalyzed ortho-bromination has been reported . This method could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be significantly influenced by the presence of electron-withdrawing groups such as fluorine. The structure of a benzaldehyde/boron trifluoride adduct has been determined by X-ray crystallography, showing that the Lewis acid BF3 is complexed anti to the phenyl group in benzaldehyde . This information could be relevant when considering the electronic nature of the compound , as the trifluoromethyl group could similarly affect the electronic distribution and reactivity of the aldehyde group.

Chemical Reactions Analysis

Benzaldehyde derivatives can participate in a variety of chemical reactions. For example, the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines can lead to the formation of 2-aryl-1,2-dihydrophthalazines . This suggests that the bromo-difluoro-trifluoromethyl benzaldehyde could also undergo nucleophilic addition reactions with nitrogen nucleophiles. Additionally, the presence of boron trifluoride has been shown to promote intramolecular alkyne-aldehyde metathesis in benzaldehydes , which could be a reaction pathway to explore for the compound , given the right reaction partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes are influenced by the substituents on the aromatic ring. The presence of fluorine atoms, which are highly electronegative, can increase the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. The synthesis and characterization of related compounds, such as 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes, have been performed using various spectroscopic techniques, which could be applied to determine the properties of this compound .

科学的研究の応用

Synthesis and Polymerization

One notable application is in the synthesis of new ring-trisubstituted propyl cyanophenylpropenoates, which are prepared through Knoevenagel condensation of ring-trisubstituted benzaldehydes. These compounds have been copolymerized with styrene, demonstrating potential in material science for creating copolymers with specific thermal and mechanical properties. The copolymers exhibit decomposition in a nitrogen atmosphere, highlighting their thermal stability and potential application in high-performance materials (Soto et al., 2019).

Metalation and Functionalization

Further research has explored the metalation and functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, showcasing the versatility of these compounds in organic synthesis. This includes the conversion of pyridines into carboxylic acids and their subsequent reactions, demonstrating the use of halogenated trifluoromethyl compounds in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Cottet et al., 2004).

Advanced Organic Synthesis

Another application involves the site-selective functionalization of 1,3-bis(trifluoromethyl)benzene, leading to the synthesis of 2,6-bis(trifluoromethyl)benzoic acid and its derivatives. This process includes bromination and subsequent conversion into various functional groups, illustrating the role of halogenated compounds in synthesizing highly functionalized organic molecules for diverse chemical applications (Dmowski & Piasecka-Maciejewska, 1998).

Molecular Structures and Reactivity

Research into the molecular structures and reactivity of trifluoromethyltris(dialkylamino)phosphonium bromides has also been conducted. These studies provide insights into the reactivity of benzaldehyde and copper(I) iodide in the presence of fluoride anions, contributing to the understanding of organofluorine chemistry and its application in creating complex molecules (Chernega et al., 1995).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

3-bromo-2,6-difluoro-5-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2BrF5O/c9-5-1-4(8(12,13)14)6(10)3(2-15)7(5)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWXNWOJTIFVLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)C=O)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2BrF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-benzylpiperazin-1-yl)carbonyl]-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)

![Ethyl 4-[[(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2529785.png)

![Methyl 2-({[(benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2529788.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-phenylpropanamide](/img/structure/B2529795.png)